molecular formula C16H12O2 B1606012 2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone CAS No. 13148-14-6

2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone

Cat. No.: B1606012
CAS No.: 13148-14-6
M. Wt: 236.26 g/mol
InChI Key: BPRSFVHQRNUUPG-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone is a bicyclic organic compound featuring an indanone core (a fused benzene and cyclopentanone ring) with a phenyl substituent at the 2-position and a spiro-linked epoxy group at the 3-position. The spiroepoxy moiety introduces stereochemical complexity and unique reactivity, distinguishing it from simpler indanone derivatives.

Properties

IUPAC Name

3'-phenylspiro[3H-indene-2,2'-oxirane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-14-13-9-5-4-8-12(13)10-16(14)15(18-16)11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSFVHQRNUUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C13C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311052
Record name 3'-Phenylspiro[indene-2,2'-oxiran]-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13148-14-6
Record name NSC236626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-Phenylspiro[indene-2,2'-oxiran]-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Phenyl-1-indanone Intermediate

  • Commonly prepared via Friedel–Crafts acylation of phenylpropionic acid derivatives or via photoredox catalysis methods that allow direct annulation with phenyl-substituted substrates.
  • Lewis acid catalysts such as AlCl3 facilitate the cyclization step yielding the 1-indanone core with a phenyl substituent at the 2-position.

Epoxidation and Spirocyclization

  • The ketone at the 1-position is converted to an epoxide ring fused spirocyclically at the 3-position.
  • Typical epoxidation reagents include peracids (e.g., m-CPBA) or other oxygen-transfer reagents under controlled conditions.
  • The reaction conditions are optimized to favor spiroepoxy formation without over-oxidation or ring opening.

Detailed Example: Lewis Acid-Catalyzed Preparation of 5-Hydroxy-1-indanone (Related Intermediate)

A closely related intermediate, 5-hydroxy-1-indanone, has been synthesized using a Lewis acid-catalyzed method that can be adapted for preparing substituted indanones like 2-phenyl-1-indanone:

Step Reagents & Conditions Description Yield & Data
1 Anisole + 3-chloropropionyl chloride in dichloromethane, AlCl3/LiCl multi-component Lewis acid catalyst, room temperature, 8-15 h Formation of intermediate 3-chloro-4'-(methoxy)propiophenone Intermediate isolated after solvent removal
2 Heating molten reaction mixture at 110-150 °C for 4-8 h Intramolecular cyclization to 5-hydroxy-1-indanone Yield: 80.5-84.5%
Melting point: ~175 °C
3 Workup with dilute HCl, pH adjustment, ethyl acetate extraction, drying, purification Isolation of pure 5-hydroxy-1-indanone NMR data consistent with structure

This method demonstrates the efficiency of Lewis acid catalysis in constructing indanone cores with functional groups that can be further elaborated to spiroepoxy derivatives.

Photoredox Catalysis for Functionalized Indanones

Recent advances include photoredox-enabled decarboxylative annulation for synthesizing indanones with diverse substituents, including phenyl groups at the 2-position:

  • Utilizes α-oxo carboxylic acids and alkynes under visible light irradiation.
  • Tolerates various functional groups (ethers, halides, thioethers, esters, amides).
  • Provides moderate to high yields (60-85%) of indanone scaffolds in a single step.
  • Enables access to heteroaryl-substituted indanones, expanding the scope for medicinal chemistry applications.

Summary Table of Preparation Methods for this compound

Preparation Stage Method Key Reagents Conditions Yield Range Remarks
1-Indanone core synthesis Friedel–Crafts acylation Arylpropionic acid chloride, AlCl3 DCM, RT to reflux Up to 90% Well-established, scalable
1-Indanone core synthesis Photoredox catalysis α-Oxo carboxylic acids, alkynes, photocatalyst Visible light, mild 60-85% Functional group tolerant, one-step
Epoxidation & spirocyclization Peracid epoxidation m-CPBA or equivalent Controlled temp, organic solvent Variable Requires optimization for spiro formation
Lewis acid catalysis (related intermediate) Anisole + 3-chloropropionyl chloride, AlCl3/LiCl DCM, RT then molten state heating 80-85% Demonstrates efficient cyclization

Research Findings and Considerations

  • The choice of Lewis acid catalyst and reaction conditions critically influences yield and purity of the indanone intermediate.
  • Photoredox methods offer an innovative, greener alternative with broad substrate scope and functional group tolerance.
  • Epoxidation to form the spiroepoxy ring demands careful control to avoid side reactions, with reagent choice and temperature being key parameters.
  • The multi-step synthesis benefits from purification at intermediate stages to ensure high-quality final spiroepoxy-indanone.
  • Literature reports emphasize the versatility of these methods for synthesizing biologically active derivatives and complex molecular architectures.

Chemical Reactions Analysis

2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the epoxide ring to diols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with LiAlH4 results in diols.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
The derivatives of indanone structures, including 2,3-dihydro-2-phenyl-3-spiroepoxy-1H-indanone, have shown promising biological activities. Research indicates that indanone derivatives possess antiviral, anticancer, and anti-inflammatory properties. For instance, compounds related to indanones have been evaluated for their efficacy against various cancer cell lines and have demonstrated potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For example, some indanone derivatives inhibit key enzymes involved in cancer progression or viral replication, making them valuable candidates for drug development .

Synthetic Applications

Building Blocks in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This compound can be utilized in cycloaddition reactions and as a precursor for the synthesis of spirocyclic compounds .

Photoredox Catalysis
Recent advancements in photoredox catalysis have enabled the use of this compound in innovative synthetic pathways. For instance, it can be involved in decarboxylative annulation processes that yield functionalized indanones with high efficiency . Such methodologies not only enhance the synthetic utility of this compound but also streamline the production of biologically active molecules.

Material Science

Applications in Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Indanone derivatives are being explored as electron acceptors in organic photovoltaic devices due to their ability to facilitate charge transfer processes . The incorporation of this compound into polymer matrices has been investigated for enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells.

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluation of indanone derivatives against cancer cell linesDemonstrated significant cytotoxic effects on multiple cancer types
Photoredox Catalysis ResearchSynthesis of functionalized indanones via photoredox methodsAchieved high yields and selectivity; applicable for complex molecule synthesis
Organic Electronics ApplicationUse of indanone derivatives in photovoltaic devicesEnhanced charge mobility and efficiency observed

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone involves its interaction with various molecular targets and pathways. The epoxide ring in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The compound’s interaction with specific enzymes and receptors can modulate cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone with analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Features
This compound C16H12O2 Phenyl (C6H5) at C2; spiroepoxy at C3 Spirocyclic epoxy enhances stereochemical diversity and oxidative reactivity.
3-Phenyl-1-indanone () C15H12O Phenyl at C3; ketone at C1 Simpler indanone derivative; lacks epoxy, leading to reduced polarity .
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () C21H23NO Pyrrolidinyl and phenyl groups Cathinone derivative with psychoactive potential; distinct pharmacological profile .
2-(Diphenylacetyl)-1,3-indandione () C23H16O3 Diphenylacetyl at C2; diketone (indandione) Rodenticide; hydrogen-bonding motifs influence crystal packing .

Physicochemical Properties

  • Molecular Weight and Polarity: The spiroepoxy group in the target compound increases its molecular weight (expected ~236 g/mol) compared to 3-Phenyl-1-indanone (208.25 g/mol).
  • Hydrogen Bonding : Unlike 2-(diphenylacetyl)-1,3-indandione (), which forms strong hydrogen bonds via diketone groups, the spiroepoxy in the target compound may participate in weaker C–H···O interactions, affecting crystallization behavior .

Research Findings and Data Gaps

  • Crystallography : SHELX software () remains pivotal for resolving spirocyclic structures, though the epoxy’s strain may complicate refinement .
  • Hydrogen Bonding Patterns : Graph set analysis () predicts that the spiroepoxy’s oxygen atoms form discrete hydrogen-bonding networks, differing from the continuous chains in indandiones .
  • Data Limitations : Direct experimental data (e.g., melting point, spectral profiles) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

Overview

2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone is a spirocyclic compound with the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its reactive epoxide ring, which can interact with nucleophilic sites in biological macromolecules such as proteins and DNA. This interaction may lead to the modulation of various cellular pathways, contributing to its observed effects in different biological contexts.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa10Caspase activation
Study BMCF-715Cell cycle arrest at G1 phase
Study CA54912Induction of oxidative stress

These findings suggest that the compound's structural features are crucial for its cytotoxic effects on cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Research has shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The table below presents antimicrobial efficacy data:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism underlying this antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer explored the use of this compound in combination with standard chemotherapy. Results indicated an enhanced therapeutic effect and reduced side effects compared to chemotherapy alone.
  • Case Study on Antimicrobial Resistance : Another study investigated the efficacy of this compound against antibiotic-resistant strains of bacteria. The results showed promising activity, suggesting that it could serve as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves epoxidation of a pre-functionalized indanone precursor. For example, spiroepoxides can be generated via oxidation of olefinic intermediates using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Reaction monitoring via thin-layer chromatography (TLC) and optimization of stoichiometry (e.g., 1.2 equiv mCPBA) are critical to minimize side products. Post-reaction purification employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield variations (40–70%) may arise from steric hindrance at the spiro center or competing ring-opening reactions .
Synthesis Optimization Parameters
Oxidizing Agent
Solvent
Temperature
Purification
Typical Yield

Q. How can X-ray crystallography resolve the stereochemical configuration of the spiroepoxy moiety?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from ethanol or acetone. Data collection using Mo-Kα radiation (λ = 0.71073 Å) at 100 K ensures high-resolution datasets. Structure refinement via SHELXL (part of the SHELX suite) is recommended for handling complex spirocyclic systems. Key metrics include R1 < 0.05 and wR2 < 0.15 for reliability. Disordered epoxy groups may require constraints or split-site refinement .

Q. What spectroscopic techniques are most effective for characterizing this compound’s functional groups?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR in CDCl₃ or DMSO-d₆ identify phenyl protons (δ 7.2–7.5 ppm), epoxy methine protons (δ 3.8–4.2 ppm), and carbonyl carbons (δ 200–210 ppm).
  • IR : Strong carbonyl stretch at ~1700 cm⁻¹ and epoxy C-O-C asymmetric stretching at ~1250 cm⁻¹.
  • MS : High-resolution mass spectrometry (HRMS) with ESI+ or EI+ confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1094 for C₁₇H₁₄O₂) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring motifs like D (donor) and A (acceptor) interactions. For example, the carbonyl oxygen may act as an acceptor for C-H···O interactions from adjacent phenyl rings. Hirshfeld surface analysis quantifies these interactions, revealing contributions from H···O (≈25%) and H···H (≈60%) contacts. Disrupting these via solvent inclusion (e.g., methanol) can alter crystal morphology .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer : Triangulate data using:

  • Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Alternative Characterization : Cross-validate NMR assignments via 2D techniques (COSY, HSQC) or compare with computational predictions (DFT for 13^{13}C shifts).
  • Meta-Analysis : Review solvent polarity effects (e.g., DMSO vs. CDCl₃ on keto-enol tautomerism) or trace metal contaminants from reagents .

Q. What computational strategies predict the compound’s reactivity in nucleophilic ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilicity indices (ω) for the epoxy moiety. Solvent effects (e.g., THF vs. water) are modeled using the Polarizable Continuum Model (PCM). Transition state analysis (IRC) identifies regioselectivity trends (e.g., attack at the less hindered epoxy carbon). Software like Gaussian 16 or ORCA is recommended .
Key Computational Parameters
Method
Solvent Model
Software

Notes for Methodological Rigor

  • Data Validation : Use the RCSB Protein Data Bank (PDB) or Cambridge Structural Database (CSD) to cross-reference crystallographic data .
  • Safety Protocols : Adopt ISO-compliant handling for reactive intermediates (e.g., epoxides), including fume hood use and PPE .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone
Reactant of Route 2
2,3-Dihydro-2-phenyl-3-spiroepoxy-1H-indanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.